molecular formula C26H23N5O2S B3718308 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide

Cat. No.: B3718308
M. Wt: 469.6 g/mol
InChI Key: HTDCYOMBWVHYNB-WPWMEQJKSA-N
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Description

This compound belongs to the class of 1,2,4-triazole derivatives, which are widely studied for their diverse biological activities and structural versatility. The molecule features a 4,5-diphenyl-substituted 1,2,4-triazole core linked via a sulfanyl group to an acetohydrazide moiety. The hydrazide component is further functionalized with an (E)-configured Schiff base, derived from 2-hydroxy-3-(prop-2-en-1-yl)benzaldehyde.

Properties

IUPAC Name

2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O2S/c1-2-10-19-13-9-14-21(24(19)33)17-27-28-23(32)18-34-26-30-29-25(20-11-5-3-6-12-20)31(26)22-15-7-4-8-16-22/h2-9,11-17,33H,1,10,18H2,(H,28,32)/b27-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDCYOMBWVHYNB-WPWMEQJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C(=CC=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCC1=C(C(=CC=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide typically involves multiple stepsThe reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as acids or bases to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use in research settings. scaling up the synthesis would involve optimizing the reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Synthetic Pathways and Key Reactions

The synthesis of this compound involves multi-step reactions, typically starting with the formation of the triazole ring, followed by functionalization of the sulfanyl group and condensation with the hydrazide-aldehyde moiety.

Step 1: Formation of the Triazole Core

The 1,2,4-triazole ring is synthesized via cyclization reactions. A common method involves:

  • Hydrazinolysis of esters or nitriles : For example, reacting ethyl benzoate derivatives with hydrazine hydrate to form hydrazides .

  • Cyclization with CS₂ : Treating hydrazides with carbon disulfide in basic media to yield triazolethiones .

Step 3: Hydrazone Formation

Condensation of the acetohydrazide intermediate with an aldehyde derivative (e.g., 2-hydroxy-3-(prop-2-en-1-yl)benzaldehyde) under reflux in ethanol or methanol.

Reactivity of Functional Groups

The compound’s reactivity is governed by its functional groups:

Functional Group Reactivity
1,2,4-Triazole ring Participates in electrophilic substitution (e.g., nitration, halogenation) and coordination with metal ions .
Sulfanyl group (-S-) Acts as a nucleophile in alkylation/arylation reactions; prone to oxidation to sulfoxides/sulfones .
Hydrazone moiety Undergoes hydrolysis to regenerate aldehydes/hydrazides; participates in Schiff base rearrangements.
Propenyl group Susceptible to electrophilic addition (e.g., bromination) and polymerization under radical initiators .

Aldehyde Protection/Deprotection

The aldehyde group in intermediates is stabilized via bisulfite adduct formation:

RCHO+NaHSO3RCH(OH)SO3Na\text{RCHO} + \text{NaHSO}_3 \rightarrow \text{RCH(OH)SO}_3\text{Na}

This prevents undesired side reactions during synthesis .

Cycloaddition Reactions

The triazole ring can participate in [3+2] cycloadditions with alkynes or nitriles, forming fused heterocycles .

Biological Interactions

The hydrazone moiety enables hydrogen bonding with biological targets (e.g., enzymes), while the sulfanyl group enhances binding affinity via hydrophobic interactions .

Reaction Optimization and Challenges

  • Yield Enhancement : Use of phase-transfer catalysts (e.g., tetrabutylammonium iodide) improves alkylation efficiency .

  • Purification : Column chromatography or recrystallization from ethanol/water mixtures is critical due to the compound’s low solubility.

  • Stability Issues : The propenyl group may undergo premature polymerization; storing intermediates at low temperatures (−20°C) mitigates this .

Comparative Reaction Data

The table below summarizes reaction conditions for analogous triazole derivatives:

Reaction Type Conditions Yield Key Observations
Triazole Cyclization CS₂, KOH, ethanol, reflux70–85%Higher yields with electron-withdrawing substituents.
Sulfanyl Alkylation Bromoacetaldehyde, Cs₂CO₃, DMF, 60°C80–84%Side products form if temperature exceeds 70°C.
Hydrazone Condensation Aldehyde, ethanol, glacial acetic acid, reflux65–75%Excess aldehyde drives reaction completion.

Scientific Research Applications

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide involves its interaction with molecular targets and pathways. The triazole ring and sulfanyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The hydrazide moiety can form hydrogen bonds with biological molecules, affecting their stability and activity .

Comparison with Similar Compounds

Key Observations :

  • Hydrophobicity : Ethyl () and tert-butyl () groups increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
  • Bioactivity : Methoxy-substituted analogs (e.g., 2,3-dimethoxyphenyl in ) show enhanced antimicrobial activity, suggesting electron-rich aromatic systems may improve target binding .

Physicochemical Properties

  • Solubility: The hydroxy and allyl groups in the target compound likely improve solubility in polar solvents (e.g., ethanol, DMSO) compared to purely hydrophobic analogs (e.g., ethyl- or tert-butyl-substituted derivatives) .
  • Thermal Stability : Bulky substituents (e.g., diphenyl, tert-butyl) increase melting points due to restricted molecular motion .

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : Electron-donating groups (e.g., methoxy, hydroxy) enhance antimicrobial and anticancer activities, while bulky substituents (e.g., tert-butyl) improve metabolic stability .
  • Limitations : Lack of in vivo data for the target compound necessitates further pharmacokinetic studies. Comparative crystallographic analyses (e.g., using SHELX ) could elucidate conformational preferences influencing bioactivity.

Biological Activity

The compound 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide has garnered attention in recent years due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant studies highlighting its efficacy against various pathogens and diseases.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 4,5-diphenyl-4H-1,2,4-triazole with suitable hydrazides. The methodology often includes S-alkylation and deprotection steps to yield the final product. For instance, one study reported a two-step synthesis involving the alkylation of triazole derivatives followed by the formation of hydrazone linkages .

Antimicrobial Properties

Numerous studies have investigated the antimicrobial activity of triazole derivatives, including the compound . The following table summarizes key findings regarding its antimicrobial efficacy:

Pathogen MIC (µM) Reference
Staphylococcus aureus20–40
Escherichia coli40–70
Multi-drug resistant strains<50

The compound exhibited significant inhibitory activity against both E. coli and S. aureus, indicating its potential as an antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer applications. For example, studies have demonstrated that similar triazole derivatives can inhibit cancer cell proliferation. One study reported an IC50 value of 6.2 µM against colon carcinoma cells (HCT-116) for related compounds .

The biological activity of triazole derivatives is often attributed to their ability to interact with specific enzymes or receptors within microbial or cancer cells. For instance, docking studies have suggested that these compounds may inhibit enoyl-acyl carrier protein (ACP) reductase in bacteria, which is crucial for fatty acid biosynthesis . This mechanism underlines their potential as effective antibacterial agents.

Case Studies

  • Antimicrobial Screening : A comprehensive screening of various triazole derivatives including the compound in focus revealed that it possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The study utilized agar diffusion methods to determine minimum inhibitory concentrations (MICs) .
  • Anticancer Efficacy : In vitro studies on related triazole compounds indicated significant cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest in cancer cells .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what reaction parameters critically influence yield and purity?

The compound is typically synthesized via a multi-step approach:

  • Step 1 : Formation of a triazole-thiol intermediate (e.g., 4,5-diphenyl-4H-1,2,4-triazole-3-thiol) through cyclization of thiocarbazides or thiosemicarbazides under acidic conditions .
  • Step 2 : Alkylation or acylation of the thiol group using halogenated acetohydrazides to introduce the sulfanyl-acetohydrazide moiety .
  • Step 3 : Condensation of the hydrazide with a substituted benzaldehyde derivative (e.g., 2-hydroxy-3-(prop-2-en-1-yl)benzaldehyde) in ethanol under reflux with catalytic acetic acid . Critical parameters : Solvent polarity, reaction temperature (reflux vs. room temperature), stoichiometric ratios, and catalyst selection (e.g., glacial acetic acid for Schiff base formation) significantly impact yield and purity.

Q. Which spectroscopic and crystallographic techniques are essential for structural validation of this compound?

A combination of methods is required:

  • 1H/13C NMR : To confirm the presence of the hydrazone (–NH–N=CH–) proton (~10–12 ppm) and the allyl group’s vinyl protons (~5–6 ppm) .
  • IR Spectroscopy : Identification of stretching frequencies for –C=N (1600–1650 cm⁻¹), –OH (3200–3500 cm⁻¹), and –SH (2550–2600 cm⁻¹) .
  • X-ray Diffraction (XRD) : Resolves stereochemical ambiguities, such as the E-configuration of the hydrazone bond and planarity of the triazole ring .

Advanced Research Questions

Q. How can Bayesian optimization or heuristic algorithms improve reaction conditions for this compound’s synthesis?

Advanced optimization strategies include:

  • Design of Experiments (DoE) : Fractional factorial designs to screen variables (e.g., solvent, temperature, catalyst loading) and identify dominant factors .
  • Bayesian Optimization : Machine learning models predict optimal conditions by iteratively updating prior knowledge with experimental data, reducing the number of trials needed to maximize yield .
  • Flow Chemistry : Continuous-flow reactors enhance reproducibility and enable rapid parameter adjustments (e.g., residence time, mixing efficiency) for scale-up .

Q. What computational strategies predict the bioactivity or reactivity of this compound, and how do they address structural complexity?

  • Molecular Docking : Simulates interactions with biological targets (e.g., enzymes) by analyzing binding affinity and pose stability. For example, the triazole and hydrazone moieties may coordinate with metal ions in active sites .
  • DFT Calculations : Evaluates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in nucleophilic/electrophilic reactions .
  • MD Simulations : Assesses conformational stability in solution, particularly for the allyl group’s rotational freedom and its impact on bioavailability .

Q. How should researchers resolve contradictions in reported biological activities of structurally similar triazole-hydrazide derivatives?

Contradictions often arise from:

  • Substituent Effects : Minor changes (e.g., methoxy vs. hydroxy groups) alter electron distribution and bioavailability. Compare IC₅₀ values against substituent Hammett constants .
  • Assay Conditions : Variations in pH, solvent (DMSO vs. aqueous buffer), or cell lines can skew results. Standardize protocols using controls like known inhibitors .
  • Synergistic Interactions : Co-administered compounds or impurities (e.g., unreacted starting materials) may enhance or mask activity. Purify samples via column chromatography and validate with HPLC .

Methodological Guidance

Q. What strategies are recommended for scaling up synthesis while maintaining stereochemical integrity?

  • Catalyst Selection : Use chiral catalysts (e.g., L-proline) to preserve the E-configuration during hydrazone formation .
  • Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progress in real-time to prevent over-reaction or isomerization .
  • Crystallization Control : Optimize cooling rates and solvent mixtures (e.g., ethanol/water) to avoid polymorphic transitions during scale-up .

Q. How can researchers validate the proposed mechanism of action for this compound in biological systems?

  • Enzyme Inhibition Assays : Measure activity changes of target enzymes (e.g., cyclooxygenase) with and without the compound .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding constants and stoichiometry for interactions with proteins or DNA .
  • Metabolomics Profiling : LC-MS/MS identifies downstream metabolites to map biochemical pathways affected by the compound .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide

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